N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core. The core structure is substituted with a methyl group at position 1 and a ketone at position 3. An acetamide side chain at position 5 is further functionalized with a 3-fluorophenyl group. Its molecular formula is C₁₈H₁₄FN₅O₂, with an average molecular weight of 351.34 g/mol.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-11-21-22-17-18(26)23(14-7-2-3-8-15(14)24(11)17)10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFUTRDTUJOTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinoxaline core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of triazoloquinoxalines, characterized by a triazole ring fused with a quinoxaline structure. The presence of a fluorophenyl group and an acetamide moiety enhances its solubility and interaction with biological targets. The molecular formula is , and it has a molecular weight of 337.31 g/mol .
Antibacterial Applications
Research indicates that derivatives of the triazoloquinoxaline scaffold exhibit significant antibacterial properties. Specifically, compounds related to N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have shown activity against various bacterial strains including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
These findings suggest that the compound may possess similar antibacterial properties due to its structural similarity to other effective triazoloquinoxaline derivatives .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple synthetic steps that require careful optimization to achieve high yields and purity. The ability to modify its structure can lead to derivatives with enhanced or altered biological activities .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several derivatives, primarily differing in substituent groups on the phenyl ring or the triazoloquinoxaline core. Below is a detailed analysis of key analogs, supported by data from diverse sources.
Halogen-Substituted Phenyl Analogs
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Average Mass : 367.79 g/mol .
- Key Differences : The 4-chlorophenyl substituent introduces a heavier halogen (Cl vs. F) at the para position. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce dipole interactions but enhance lipophilicity.
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Average Mass : 367.79 g/mol .
- Key Differences : The meta-chlorophenyl substitution alters steric and electronic effects compared to the target compound’s meta-fluorophenyl group. The chlorine atom’s inductive effect may destabilize resonance interactions relative to fluorine.
Structural Comparison Table: Halogenated Analogs
Alkyl-Modified Triazoloquinoxaline Analogs
N-(3-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Molecular Formula : C₂₁H₂₁N₅O₂
- Average Mass : 375.42 g/mol .
- Key Differences : Replacement of the methyl group on the triazolo ring with a propyl chain increases hydrophobicity. The m-tolyl (3-methylphenyl) substituent introduces an electron-donating methyl group, contrasting with the electron-withdrawing fluorine in the target compound.
Structural Comparison Table: Alkyl-Modified Analogs
Heterocyclic Core Variants
Indazolo[2,3-a]quinoxaline Derivatives
- Example: N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide .
- Substituents like bromine or methoxy groups on the phenyl ring further modulate electronic properties.
Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives
- Example: N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide .
Research Findings and Implications
Substituent Effects: Halogen type and position significantly influence electronic properties. Alkyl chain elongation (e.g., methyl to propyl) increases molecular weight and hydrophobicity, which may impact bioavailability .
Structural Confirmation :
- NMR and HRMS data from analogs (e.g., indazolo derivatives) highlight distinct spectral shifts correlated with substituent changes, underscoring the importance of analytical validation .
Diverse Applications: Triazoloquinoxaline derivatives are explored in medicinal chemistry, while structurally related compounds (e.g., triazolo-pyrazines) show promise in agrochemical development .
Biological Activity
N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound features a triazoloquinoxaline core linked to an acetamide group and a fluorinated phenyl moiety. The unique substitution pattern contributes to its potential biological activities.
Antimicrobial Activity
Research has indicated that derivatives of triazoloquinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways or bacterial cell wall synthesis .
Anticancer Activity
Molecular docking studies suggest that this compound may interact with targets involved in cancer progression. Specifically, it has been proposed to inhibit key enzymes and receptors associated with tumor growth and metastasis. In vitro testing has revealed promising results against several cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in signaling pathways related to inflammation and cancer progression.
Further experimental validation is required to elucidate these interactions fully.
Case Studies
A series of studies have investigated the biological activity of similar compounds. For example:
- Study on Antimicrobial Efficacy : A study compared the efficacy of triazoloquinoxaline derivatives against common pathogens. Results indicated that certain derivatives exhibited higher potency than traditional antibiotics .
- Cancer Cell Line Testing : In vitro assays on breast cancer cell lines (e.g., MCF-7) showed that specific derivatives led to significant reductions in cell viability compared to controls. This suggests a potential role in cancer therapeutics .
Data Table: Summary of Biological Activities
Q & A
Q. Methodology :
Variation of substituents : Synthesize analogs with halogens (Cl, Br), methoxy, or electron-withdrawing groups on the phenyl ring to assess impacts on target binding .
Core modifications : Replace the triazole ring with oxadiazole or thiadiazole to evaluate ring electronic effects .
In vitro assays : Test analogs against target enzymes (e.g., kinase or protease panels) to correlate substituent effects with IC₅₀ values .
Data Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions, prioritizing analogs with enhanced hydrogen bonding (e.g., fluorine’s edge-to-face π-stacking) .
Advanced: What experimental approaches resolve contradictions in reported biological activity data?
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Re-evaluate potency using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Purity verification : Characterize batches via HPLC (>98% purity) to exclude confounding effects from byproducts .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in substituent-dependent activity .
Advanced: How is metabolic stability assessed in preclinical studies?
Q. Protocol :
- Liver microsome assays : Incubate the compound with human/rat liver microsomes (37°C, NADPH cofactor) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .
Optimization : Introduce metabolically stable groups (e.g., deuterated methyl or fluorinated aryl) to reduce oxidative metabolism .
Advanced: What computational methods predict pharmacokinetic properties?
Q. Tools and Workflow :
ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target: 2–3), aqueous solubility (>50 μM), and BBB permeability .
Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .
Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites prone to metabolic oxidation .
Advanced: How are toxicity profiles evaluated during lead optimization?
Q. In vitro and in vivo strategies :
- Ames test : Screen for mutagenicity using TA98 and TA100 bacterial strains .
- hERG inhibition assay : Patch-clamp studies to assess cardiac toxicity risks (IC₅₀ >10 μM preferred) .
- Acute toxicity in rodents : Dose escalation studies (10–100 mg/kg) with histopathology and serum biomarker analysis (ALT, AST) .
Advanced: What crystallographic techniques validate solid-state stability?
- Powder X-ray diffraction (PXRD) : Compare experimental vs. simulated patterns to detect polymorphic transitions .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>200°C indicates suitability for oral formulations) .
- Hygroscopicity testing : Expose crystals to 75% RH for 48 hours; <1% weight gain ensures stability .
Advanced: How is enantiomeric purity ensured during synthesis?
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol (90:10) to resolve enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra to computed ECD data .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps to minimize racemization .
Advanced: What strategies address low solubility in aqueous buffers?
- Salt formation : Screen with HCl, succinic acid, or sodium to improve crystallinity and dissolution .
- Nanoformulation : Prepare liposomal or PEGylated nanoparticles (100–200 nm size) to enhance bioavailability .
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) in preclinical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
